

A Note from the Senior Application Scientist

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Compound of Interest

Compound Name: 4-Methylmorpholin-2-one

Cat. No.: B176364

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In the landscape of pharmaceutical and chemical research, understanding the fundamental physicochemical properties of a compound is paramount. Solubility, in particular, governs everything from reaction kinetics and purification strategies to a drug candidate's ultimate bioavailability. This guide addresses **4-Methylmorpholin-2-one**, a heterocyclic compound with potential applications in organic synthesis.

A thorough review of the public literature reveals a notable scarcity of comprehensive solubility data for this specific molecule. Rather than presenting a sparse data sheet, this guide adopts a more foundational approach. It is structured as a complete roadmap for a researcher tasked with characterizing the solubility of a novel or under-documented compound like **4-Methylmorpholin-2-one** from first principles. We will delve into the theoretical underpinnings of its expected solubility, provide a robust, self-validating experimental protocol for its determination, and discuss the critical factors that ensure data integrity.

This guide is built on the pillars of expertise and trustworthiness, empowering you not just with information, but with the methodology to generate accurate and reliable data in your own laboratory.

Compound Identification and Physicochemical Profile

It is critical to distinguish the target compound, a lactam, from its more commonly referenced structural isomers, 4-methylmorpholine (a tertiary amine) and 4-methylmorpholine N-oxide (an oxidant).

- IUPAC Name: **4-methylmorpholin-2-one**

- Structure:

A 2D representation of **4-Methylmorpholin-2-one**.

- Molecular Formula: $C_5H_9NO_2$ [\[1\]](#)
- CAS Number: 18424-96-9[\[1\]](#)[\[2\]](#)

The following table summarizes the known physicochemical properties. The lack of available data for key metrics underscores the need for experimental characterization.[\[3\]](#)

Property	Value	Source
Molecular Weight	115.13 g/mol	[1] [2]
Purity	96-97% (as commercially available)	[1] [2]
Melting Point	Not Available	[3]
Boiling Point	Not Available	[3]
Density	Not Available	[3]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. By analyzing the structure of **4-Methylmorpholin-2-one**, we can infer its likely behavior in various solvents.

- **Polarity:** The molecule contains a highly polar amide (lactam) group and an ether linkage. The carbonyl group (C=O) and the C-N bond in the lactam create a significant dipole moment.
- **Hydrogen Bonding:** The carbonyl oxygen is a strong hydrogen bond acceptor. Unlike a secondary amide, the tertiary nitrogen (N-methyl) cannot act as a hydrogen bond donor.
- **Expected Solubility:**

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected. These solvents are polar and can act as hydrogen bond donors, interacting strongly with the carbonyl oxygen of the lactam.
- Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good to moderate solubility is anticipated. These solvents have significant dipoles that can interact with the polar lactam group, though they lack hydrogen bond donor capabilities.
- Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large difference in polarity between the solute and solvent results in weak intermolecular forces.

Experimental Determination of Thermodynamic Solubility

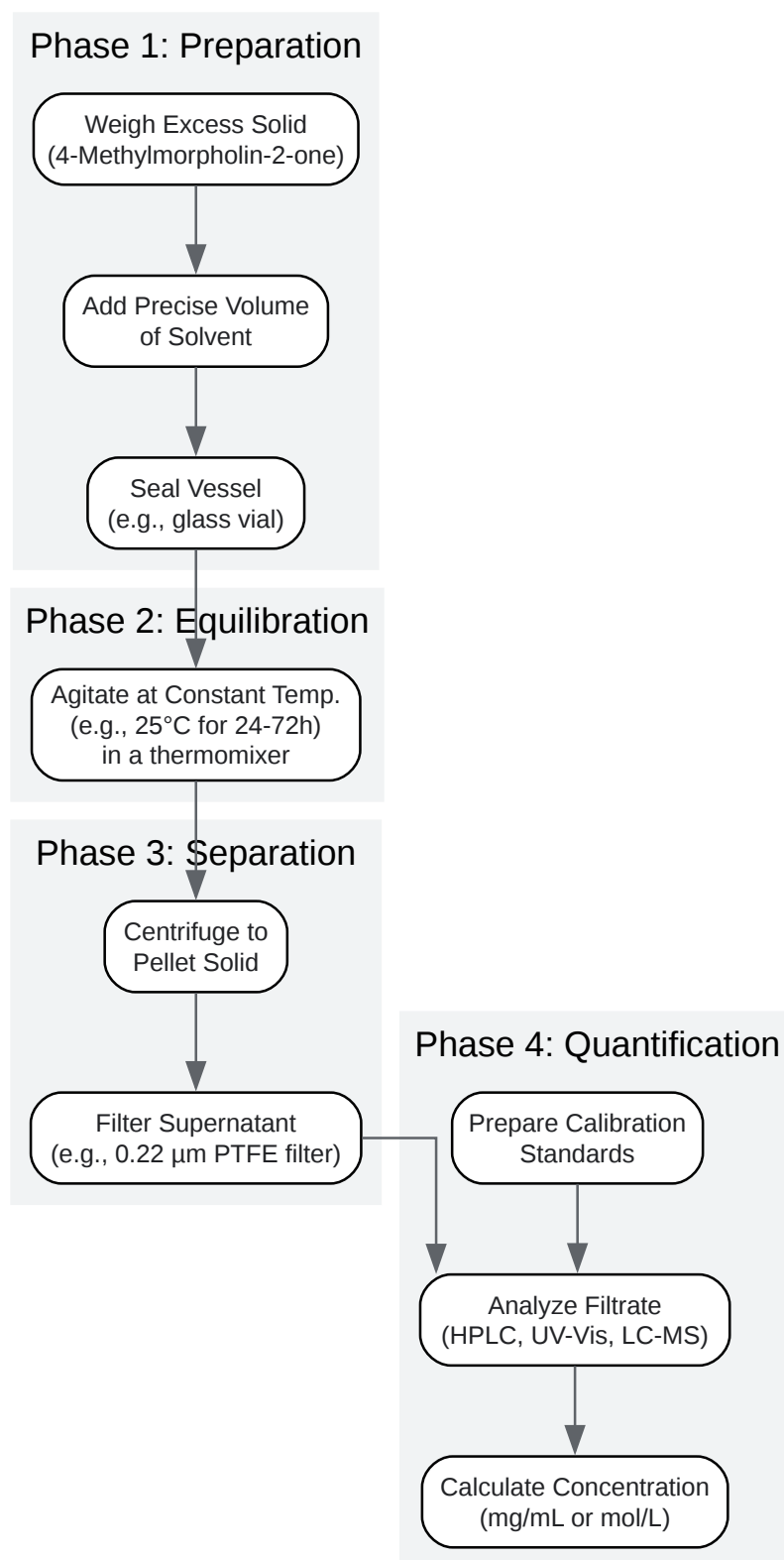
For drug development and process chemistry, thermodynamic solubility is the most crucial metric. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for this measurement is the Isothermal Shake-Flask Method.^[4] This method is reliable for even poorly soluble compounds and is recognized by regulatory agencies.^[5]

Principle of the Shake-Flask Method

The method relies on achieving a state of equilibrium between the undissolved solid compound and the saturated solution. An excess of the solid is agitated in the chosen solvent for a prolonged period until the concentration of the dissolved solute in the liquid phase becomes constant. This final concentration is the thermodynamic solubility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask method.



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Sources

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